molecular formula C4H5N B145914 Pyrrole CAS No. 109-97-7

Pyrrole

Cat. No.: B145914
CAS No.: 109-97-7
M. Wt: 67.09 g/mol
InChI Key: KAESVJOAVNADME-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic, aromatic, organic compound characterized by a five-membered ring structure containing four carbon atoms and one nitrogen atom. Its molecular formula is C₄H₅N. This compound is a colorless volatile liquid that darkens upon exposure to air and has a nutty odor. It is a weak base and exhibits aromatic properties due to the delocalized π-electron system .

Mechanism of Action

Target of Action

Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . This compound is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The primary targets of this compound are various biological receptors and enzymes, depending on the specific derivative and its functional groups .

Mode of Action

This compound generally reacts with electrophiles at the α position (C2 or C5), due to the highest degree of stability of the protonated intermediate . Pyrroles react easily with nitrating, sulfonating, and halogenating agents . The specific interaction of this compound with its targets depends on the nature of the substituents on the this compound ring .

Biochemical Pathways

This compound is a key component in the synthesis of many natural products such as heme . It is also a part of more complex macrocycles, including the porphyrinogens and products derived therefrom, including porphyrins of heme, the chlorins, bacteriochlorins, and chlorophylls . The formation of Chl can be subdivided into four parts: synthesis of 5-aminolevulinic acid (ALA), the precursor of Chl and heme; formation of a this compound ring porphobilinogen from the condensation reaction of two molecules of ALA and assembly of four pyrroles leading to the synthesis of the first closed tetrathis compound .

Pharmacokinetics

The pharmacokinetics of this compound-based compounds can vary widely depending on the specific compound and its functional groups . For example, this compound carboxamide ERK5 kinase domain inhibitors have been optimized for both potency and in vitro pharmacokinetic parameters, leading to the identification of a nonbasic pyrazole analogue with an optimal balance of ERK5 inhibition and oral exposure .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific derivative and its functional groups. For instance, this compound-based carboxamides have been found to exhibit potent anti-cancer properties against a broad spectrum of epithelial cancer cell lines, including breast, lung, and prostate cancer . These compounds interfere with the microtubules network and inhibit tubulin polymerization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the photodegradation of this compound compounds can occur via direct photodegradation as well as indirect photodegradation with singlet oxygen and triplet state organic matter . The occurrence of these photodegradation pathways and the rate at which they occur depend heavily on the substituents of the this compound ring . This suggests that this compound molecules could be designed to be non-persistent in aquatic environments .

Biochemical Analysis

Biochemical Properties

Pyrrole plays a crucial role in various biochemical reactions. It is a fundamental component of heme, which is an essential cofactor in hemoglobin, myoglobin, and cytochromes. These heme-containing proteins are involved in oxygen transport, electron transfer, and catalysis of redox reactions. This compound interacts with enzymes such as heme oxygenase, which catalyzes the degradation of heme to biliverdin, carbon monoxide, and free iron . Additionally, this compound derivatives have been shown to interact with various proteins and enzymes, influencing their activity and stability .

Cellular Effects

This compound and its derivatives can significantly impact cellular processes. In particular, this compound-containing compounds have been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives can modulate the activity of transcription factors, leading to changes in gene expression . These compounds can also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules. This compound can bind to proteins and enzymes, affecting their conformation and activity. For instance, this compound-containing compounds can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound derivatives can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its derivatives can change over time. This compound is relatively stable under physiological conditions, but its derivatives may undergo degradation or transformation, affecting their biological activity . Long-term studies have shown that this compound-containing compounds can have sustained effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the potential therapeutic applications and safety of this compound derivatives.

Dosage Effects in Animal Models

The effects of this compound and its derivatives can vary with different dosages in animal models. At low doses, this compound-containing compounds may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, these compounds can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis and degradation of heme. Enzymes such as heme oxygenase and biliverdin reductase play key roles in these pathways, converting heme to biliverdin and subsequently to bilirubin . This compound derivatives can also influence metabolic flux by interacting with enzymes involved in various biochemical reactions . These interactions can lead to changes in metabolite levels and overall metabolic activity.

Transport and Distribution

This compound and its derivatives are transported and distributed within cells and tissues through various mechanisms. These compounds can interact with transporters and binding proteins, facilitating their uptake and distribution . For example, this compound-containing compounds can bind to albumin and other plasma proteins, affecting their bioavailability and distribution in the body . Understanding these transport and distribution mechanisms is essential for developing effective therapeutic strategies.

Subcellular Localization

The subcellular localization of this compound and its derivatives can influence their activity and function. This compound-containing compounds can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For instance, this compound derivatives can accumulate in mitochondria, where they can affect mitochondrial function and energy production . These localization patterns are important for understanding the specific cellular effects of this compound-containing compounds.

Comparison with Similar Compounds

Pyrrole is part of a group of five-membered aromatic heterocycles that include:

This compound is unique due to its nitrogen atom, which contributes to its distinct aromaticity and reactivity compared to its oxygen and sulfur analogs.

Properties

IUPAC Name

1H-pyrrole
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InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H
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InChI Key

KAESVJOAVNADME-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC=C1
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Molecular Formula

C4H5N
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Related CAS

30604-81-0, 107760-17-8, 101359-25-5
Record name Polypyrrole
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Record name 1H-Pyrrole, dimer
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Record name 1H-Pyrrole, trimer
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DSSTOX Substance ID

DTXSID5021910
Record name Pyrrole
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Molecular Weight

67.09 g/mol
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Physical Description

Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma
Record name Pyrrole
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Boiling Point

129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg
Record name PYRROLE
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Flash Point

102 °F (39 °C) (CLOSED CUP)
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Solubility

Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol)
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Density

0.9698 @ 20 °C, 0.955-0.975
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Vapor Density

2.31 (Air= 1)
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Vapor Pressure

8.36 [mmHg], 8.35 mm Hg @ 25 dec C
Record name Pyrrole
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Color/Form

Colorless liquid when fresh, Yellowish or brown oil

CAS No.

109-97-7, 30604-81-0
Record name 1H-Pyrrole
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Melting Point

-23.4 °C, -24 °C
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Synthesis routes and methods I

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods II

Procedure details

The synthesis of the β-substituted EH begins in the same manner as the prior synthesis of β-substituted dipyrromethanes (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784) but employs a number of significant improvements (FIG. 14). The iodophenyl substituted pyrrole (3) is readily prepared from 4-iodobenzaldehyde, monoethyl malonate, and tosylmethylisocyanide. The ethoxycarbonyl group was removed by treatment with NaOH in ethylene glycol at 160° C. to give the 3-(4-iodophenyl)pyrrole (4) in 91% yield as pale brown crystals. It is noteworthy that this single-step decarboxylation is superior to the two-step transformation on similar pyrrole compounds (Pavri, N. R.; Trudell, M. L. J. Org. Chem. 1997, 62, 2649-2651). Vilsmeier-Haack formylation of 4 yielded a mixture of two regioisomers (˜6:1 ratio) which were readily distinguished by 1 H NMR spectroscopy (See Experimental Section). The major isomer was the desired compound (5) and was obtained in pure form by recrystallization in 62% yield. Protection of the pyrrolic nitrogen with the BOC group (Tietze, L. F.; Kettschau, G.; Heitmann, K. Synthesis 1996, 851-857) gave pyrrole 6 in quantitative yield. Reduction to alcohol 7 was achieved by treatment with LiBH4 at low temperature (longer reaction time or higher temperature led to the over-reduced and deprotected compound 2-methyl-3-(4-iodophenyl)pyrrole). Treatment of 7 with excess pyrrole under acidic conditions furnished the β-substituted, mono-protected dipyrromethane 8 in 68% yield. Excess pyrrole is necessary to minimize the formation of the tripyrromethane, while protection of the pyrrolic nitrogen is necessary to facilitate the reaction, avoid self condensation and allow the subsequent selective monoacylation. This methodology afforded the β-substituted dipyrromethane as a single regioisomer, in contrast to earlier methodology which gave a mixture of two regioisomers (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784).
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2-methyl-3-(4-iodophenyl)pyrrole
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Synthesis routes and methods III

Procedure details

Chloropyrrolotriazine (1) (compound 3 of Scheme 9) can be reacted with an aniline (1a) (e.g., compound 1 of Scheme 11) in anhydrous DMF at rt to afford compound (2). Reaction of compound (2) with an aq. base such as NaOH with heating affords compound (3). Compound (3) can be reacted with an amine R2NH2 in the presence of a coupling reagent, such as HOBt, with or without a base such as diisopropylamine, in an organic solvent, such as DMF to afford compound (4). Compound (4) can be reacted with hydrogen in the presence of a catalyst, such as Pd/C, in an organic solvent, such as MeOH to afford compound (5). Reaction of compound (5) with an isocyanate in an organic solvent, such as DCE affords compound (6).
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Synthesis routes and methods IV

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable
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Synthesis routes and methods V

Procedure details

Compound (V) is dissolved in a suspension of an ethereal or dipolar solvent, preferably in dry dimethylformamide, and mixed with sodium hydride. The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours. Suitable N-protecting agent R2, such as aroylchloride, alkanoylchloride, alkylchloroformate, preferably di-t-butylcarbonate, is added and the mixture is stirred at 60°-70° for 1-3 hours. After purification and crystallization of methods known in the art, ±1-R2 -protected-2-[phenethyl]-5-[3,4-methylenedioxy)benzoyl]pyrrole, preferably 1-t-butoxycarbonyl-2-[phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole (VI) is obtained.
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[Compound]
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aroylchloride
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alkanoylchloride
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[Compound]
Name
alkylchloroformate
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reactant
Reaction Step Two
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Reaction Step Two
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrole
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Pyrrole
Reactant of Route 3
Pyrrole
Reactant of Route 4
Pyrrole
Reactant of Route 5
Pyrrole
Reactant of Route 6
Pyrrole
Customer
Q & A

Q1: What is the molecular formula and weight of pyrrole?

A1: The molecular formula of this compound is C4H5N, and its molecular weight is 67.09 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: [] The vibrational spectra of this compound, including its deuterium derivatives, have been studied using Raman and infrared spectroscopy. This analysis revealed a C2v symmetry for the this compound molecule and allowed for the determination of its fundamental vibrational frequencies. []

Q3: Can polythis compound be used as a coating material?

A3: [] Yes, polythis compound can be coated onto silica particles using a surfactant adsorbed layer. This technique, utilizing cationic surfactants like dodecyltrimethylammonium chloride and didodecyldimethylammonium bromide, allows for uniform polythis compound coverage on the silica particles.

Q4: How does the hydration property of a surface affect polythis compound electropolymerization?

A4: [] Polythis compound exhibits lateral growth along hydrophobic surfaces during electropolymerization in aqueous solutions. This phenomenon, distinct from metal thin film growth mechanisms, is attributed to the high concentration of this compound near hydrophobic surfaces, facilitating two-dimensional film growth.

Q5: How can polythis compound be utilized for environmental remediation?

A5: [] Polythis compound-modified silica composites have demonstrated excellent oil removal capabilities from oily wastewater. The synthesis involves copolymerization of this compound with silica using ferric chloride hexahydrate. The resulting material effectively adsorbs oil, offering a potential solution for oil pollution treatment.

Q6: Can polythis compound be employed in electrochemical sensor applications?

A6: [] Polythis compound membranes have been studied for lysine and alanine delivery. The research suggests that polythis compound's interaction with these amino acids, observable through cyclic voltammetry, makes it a potential candidate for sensor applications, specifically in detecting lysine and alanine.

Q7: What catalytic activity does nano-structured polythis compound exhibit?

A7: [] Nano-structured polythis compound films, electrochemically synthesized onto copper electrodes, exhibit catalytic activity for nitrate electroreduction. The synthesis conditions, including electrolyte composition and pH, significantly influence the film's nano-porous structure and its catalytic performance.

Q8: Can fused-pyrrole rings enhance the efficiency of dye-sensitized solar cells (DSSCs)?

A8: [] Computational studies using density functional theory (DFT) suggest that incorporating fused-pyrrole rings as spacer groups in DSSC dyes can enhance their efficiency compared to traditional thiophene spacers. This improvement is attributed to the higher conjugative effect of fused-pyrroles, positively impacting short-circuit current density and open-circuit photovoltage.

Q9: Can DFT be used to study this compound's interactions with toxic gases?

A9: [] DFT calculations were employed to investigate the interactions of polythis compound with toxic heterocarbonyl gases, such as phosgene and formaldehyde. These studies revealed that these gases induce changes in polythis compound's structure and optoelectronic properties, suggesting its potential as a gas sensor.

Q10: How does halogen substitution affect the anion binding properties of calix[4]pyrroles?

A10: [] Research on mono-halogen substituted calix[4]pyrroles demonstrates that replacing a single β-pyrrolic hydrogen with a halogen atom can enhance their anion binding affinity for anions like chloride, bromide, dihydrogen phosphate, and hydrogen sulfate. This effect varies depending on the halogen substituent and is attributed to factors like electronegativity and intermolecular interactions.

Q11: Can the position of phenyl groups in tetraphenylthis compound affect its luminescent properties?

A11: [] Studies on 2,3,4,5-tetraphenyl-1H-pyrrole (TePP) highlight that the position of phenyl groups significantly impacts its luminescent behavior. A phenyl group at the N-position can act as a rotor, quenching emission in solution. Conversely, placing phenyl groups at specific positions on the this compound core can enhance emission in both solution and solid states, demonstrating the importance of structural modifications in tuning luminescent properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.